molecular formula C8H9BrClF2N B13447911 [(5-Bromo-2,4-difluorophenyl)methyl](methyl)amine hydrochloride

[(5-Bromo-2,4-difluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13447911
M. Wt: 272.52 g/mol
InChI Key: NGEMLNBPMJWXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and amine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or other substituted derivatives. Coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic or electrophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is unique due to its specific combination of bromine, fluorine, and amine groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

1-(5-bromo-2,4-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-6(9)8(11)3-7(5)10;/h2-3,12H,4H2,1H3;1H

InChI Key

NGEMLNBPMJWXHJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1F)F)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.